N-benzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide
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Overview
Description
“N-benzyl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide” is a complex organic compound. It’s part of a class of compounds that have shown potential in psychopharmacotherapy .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of a benzylamine with a 2,2-dimethoxyacetyl chloride . Another method involves the reaction of 2-aminobenzimidazole with unsaturated ketone derivatives under conditions of basic catalysis .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by various spectral and physical methods . The structure is often determined using techniques such as elemental analysis, magnetic susceptibility, molar conductivity, ESI-MS, FTIR, UV–Vis, and NMR .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the reaction with α,β-unsaturated carbonyl compounds . The reaction of 2-aminobenzimidazole with unsaturated ketone derivatives is one example .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the molecular formula, average mass, and monoisotopic mass can be determined .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3/c1-5-27(6-2)24(30)18-28-17-22(21-14-10-11-15-23(21)28)25(31)26(32)29(19(3)4)16-20-12-8-7-9-13-20/h7-15,17,19H,5-6,16,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETGBTXCRQURHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N(CC3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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